molecular formula C25H50O3 B12653365 2-Methoxyethyl docosanoate CAS No. 94278-13-4

2-Methoxyethyl docosanoate

Cat. No.: B12653365
CAS No.: 94278-13-4
M. Wt: 398.7 g/mol
InChI Key: UKUZOKUATMVQAC-UHFFFAOYSA-N
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Description

2-Methoxyethyl docosanoate is an organic compound with the molecular formula C25H50O3. It is an ester derived from docosanoic acid and 2-methoxyethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl docosanoate can be synthesized through the esterification of docosanoic acid with 2-methoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial production process may also include steps for the removal of by-products and impurities to meet the required quality standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl docosanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl docosanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of 2-methoxyethyl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release docosanoic acid and 2-methoxyethanol, which may exert their effects through various biochemical pathways. The methoxy group can also participate in interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl docosanoate is unique due to its specific ester linkage and the presence of a long-chain fatty acid (docosanoic acid).

Properties

CAS No.

94278-13-4

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

2-methoxyethyl docosanoate

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(26)28-24-23-27-2/h3-24H2,1-2H3

InChI Key

UKUZOKUATMVQAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCOC

Origin of Product

United States

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